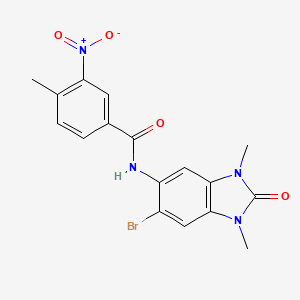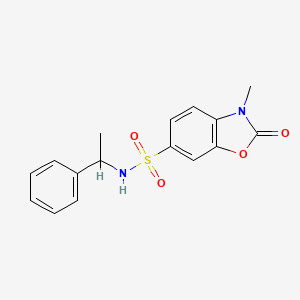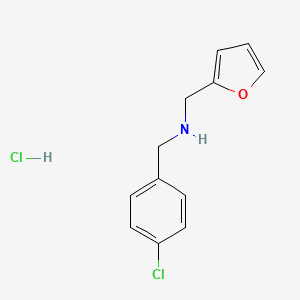![molecular formula C23H22N4O6S B4211459 N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B4211459.png)
N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide
Vue d'ensemble
Description
N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a nitrobenzoyl group, and a thiophenecarboxamide moiety
Méthodes De Préparation
The synthesis of N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide involves several steps. One common method includes the following steps:
Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of a benzoyl compound to introduce the nitro group.
Introduction of the Morpholine Ring: The nitrobenzoyl intermediate is then reacted with morpholine to form the morpholinyl derivative.
Coupling with Thiophenecarboxamide: The final step involves coupling the morpholinyl derivative with thiophenecarboxamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the thiophene moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to optimize the reaction outcomes.
Applications De Recherche Scientifique
N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrobenzoyl group and the morpholine ring are key structural features that contribute to its binding affinity and specificity. Pathways involved may include signal transduction pathways, metabolic pathways, and cellular stress responses.
Comparaison Avec Des Composés Similaires
N-[2-methoxy-4-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)phenyl]thiophene-2-carboxamide can be compared with similar compounds such as:
This compound: This compound shares a similar structure but may have different substituents on the thiophene ring.
This compound: Another similar compound with variations in the morpholine ring or the nitrobenzoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-methoxy-4-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-32-20-13-15(4-6-18(20)25-23(29)21-3-2-12-34-21)24-22(28)17-14-16(27(30)31)5-7-19(17)26-8-10-33-11-9-26/h2-7,12-14H,8-11H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURYMABYFDFKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-dimethylphenoxy)acetyl]-N-(4-fluorophenyl)hydrazinecarboxamide](/img/structure/B4211376.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4211378.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-2-(2-isopropylphenoxy)acetamide](/img/structure/B4211383.png)
![N-[(Furan-2-YL)methyl]-1-methanesulfonyl-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine](/img/structure/B4211384.png)


![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4211415.png)

![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-({[(2-CHLOROPHENYL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4211429.png)
![ethyl [2-({[(4,6-diphenyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4211445.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide](/img/structure/B4211451.png)

![ethyl 4-({[2-(benzylthio)-5-chloro-4-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4211468.png)

